molecular formula C20H19N5O3S B2678168 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1251563-72-0

2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2678168
CAS No.: 1251563-72-0
M. Wt: 409.46
InChI Key: ZZVUWADQJIIQJW-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzoxazole ring fused with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thiazole intermediates. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The thiazole ring is often synthesized through the reaction of appropriate thioamides with α-haloketones .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-20(29-13(2)22-12)15-7-8-19(27)25(23-15)10-9-21-18(26)11-16-14-5-3-4-6-17(14)28-24-16/h3-8H,9-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWADQJIIQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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